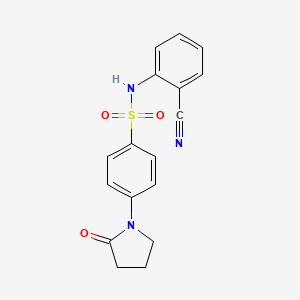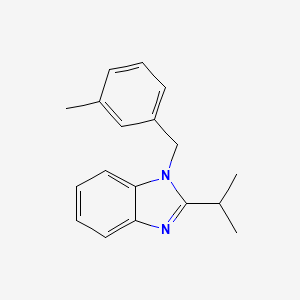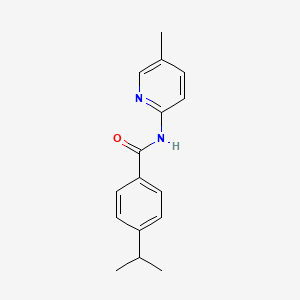![molecular formula C9H11N3O7S B5816843 2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol](/img/structure/B5816843.png)
2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol, commonly known as NPPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NPPD is a yellow crystalline powder that is soluble in water and organic solvents. It has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
NPPD has been shown to act as a radical scavenger, which means it can prevent the formation of free radicals and protect cells from oxidative damage. NPPD reacts with free radicals, forming stable products and preventing further damage to cells. Additionally, NPPD has been shown to inhibit the activity of enzymes that produce free radicals, further reducing oxidative damage.
Biochemical and Physiological Effects:
NPPD has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative damage, reducing the risk of diseases such as cancer and Alzheimer's disease. Additionally, NPPD has been shown to have anti-inflammatory properties, reducing inflammation in the body. NPPD has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
The advantages of using NPPD in lab experiments include its high yield and purity, its stability, and its versatility in various applications. However, NPPD has some limitations, including its potential toxicity and its limited solubility in some solvents.
未来方向
For the use of NPPD include the development of new antibiotics, drugs for the treatment of diseases, and materials.
合成方法
NPPD can be synthesized using various methods, including the reaction of 2-nitropropane-1,3-diol with phenylsulfonyl chloride and sodium nitrite in the presence of hydrochloric acid. Another method involves the reaction of 2-nitropropane-1,3-diol with sodium nitrite and phenylsulfinic acid in the presence of hydrochloric acid. The yield of NPPD using these methods is high, and the purity of the product can be improved using recrystallization.
科学研究应用
NPPD has been used in scientific research for various applications. It has been used as a reagent in the synthesis of other compounds, including azo dyes and sulfonamides. NPPD has also been used as a radical scavenger in polymerization reactions. Additionally, NPPD has been used as a corrosion inhibitor for metals, including copper and steel.
属性
IUPAC Name |
(Z)-benzenesulfonylimino-(1,3-dihydroxy-2-nitropropan-2-yl)-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O7S/c13-6-9(7-14,12(16)17)11(15)10-20(18,19)8-4-2-1-3-5-8/h1-5,13-14H,6-7H2/b11-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGCMPMFUGIUNQ-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=[N+](C(CO)(CO)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=[N+](/C(CO)(CO)[N+](=O)[O-])\[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5816761.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(2-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5816762.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)
![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)
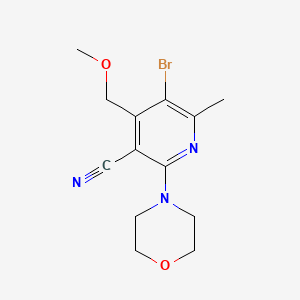

![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5816825.png)
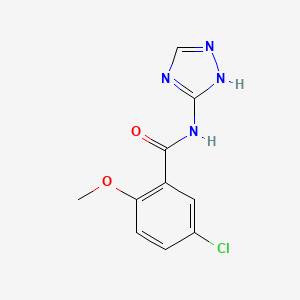
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5816848.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)
